2-(2,3,4-Trimethoxyphenyl)propanoate
Description
Structure
3D Structure
Properties
CAS No. |
22480-88-2 |
|---|---|
Molecular Formula |
C12H15O5- |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O5/c1-7(12(13)14)8-5-6-9(15-2)11(17-4)10(8)16-3/h5-7H,1-4H3,(H,13,14)/p-1 |
InChI Key |
YAURVMGBGYEPTE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)OC)C(=O)[O-] |
Origin of Product |
United States |
Contextualization Within the Class of Trimethoxyphenyl Containing Compounds
The 2,3,4-trimethoxyphenyl moiety is a significant structural feature in a variety of organic molecules investigated in academic and industrial research. This functional group is a benzene (B151609) ring substituted with three methoxy (B1213986) groups (-OCH3) at the 2, 3, and 4 positions. The presence and positioning of these methoxy groups can profoundly influence the electronic properties and spatial arrangement of the molecule, thereby affecting its chemical reactivity and biological activity.
Compounds bearing a trimethoxyphenyl group, particularly the 3,4,5-trimethoxyphenyl (TMP) isomer, are of considerable interest in medicinal chemistry. The TMP moiety is a crucial component in many colchicine (B1669291) binding site inhibitors (CBSIs), which are a class of antimitotic drugs that interfere with the polymerization of tubulin, a key protein in cell division. acs.org This inhibitory action makes them promising candidates for the development of new anticancer agents. nih.govnih.gov The trimethoxy substitution pattern is often critical for high binding affinity to tubulin. acs.org While the 2,3,4-substitution pattern is less common in this specific application, the general importance of trimethoxyphenyl scaffolds in modulating biological activity is well-established.
Significance of Propanoate Esters in Organic and Medicinal Chemistry
The second key feature of the title compound is the propanoate ester. Esters are a fundamental class of organic compounds derived from the reaction of a carboxylic acid and an alcohol. pressbooks.pubchemguide.co.uk Propanoate esters, specifically, are derivatives of propanoic acid.
Properties and Synthesis of Esters
| Property | Description |
| Polarity | Ester molecules are polar due to the presence of the C=O and C-O bonds. pressbooks.publibretexts.org |
| Boiling Point | They have lower boiling points than carboxylic acids of similar molecular weight because they cannot form strong intermolecular hydrogen bonds with each other. pressbooks.publibretexts.org |
| Solubility | Smaller esters are somewhat soluble in water as they can accept hydrogen bonds from water molecules. Solubility decreases as the carbon chain length increases. pressbooks.pubchemguide.co.uk |
| Synthesis | The most common method of ester synthesis is Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.com |
In medicinal chemistry, the ester functional group is often employed to create "prodrugs." A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. numberanalytics.com Esterification can improve a drug's oral bioavailability, increase its lipophilicity for better membrane permeability, or mask undesirable tastes. For instance, the well-known drug aspirin (B1665792) is often formulated as its ethyl ester to enhance its properties. numberanalytics.com
The propanoate moiety itself can be a key structural element in pharmacologically active molecules. For example, various propanoic acid derivatives have been synthesized and investigated for their potential as hemostatic agents.
Current Research Landscape and Gaps for 2 2,3,4 Trimethoxyphenyl Propanoate
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgscribd.com This process involves breaking key bonds, known as disconnections, to reveal potential synthetic pathways. hilarispublisher.comnumberanalytics.com For the this compound scaffold, two primary disconnections are logical starting points.
Scheme 1: Primary Retrosynthetic Disconnections
Disconnection 1 (C(O)-OR' bond): The most straightforward disconnection is at the ester linkage. This suggests an esterification reaction between 2-(2,3,4-Trimethoxyphenyl)propanoic acid (Precursor A) and a corresponding alcohol (Precursor B). This is often the final step in the synthesis.
Disconnection 2 (Aryl-Cα bond): A second key disconnection is the carbon-carbon bond between the aromatic ring and the chiral alpha-carbon of the propanoate moiety. This leads to a nucleophilic propanoate synthon (Precursor D) and an electrophilic 2,3,4-trimethoxyphenyl synthon (Precursor C). Synthetic equivalents for these would include an enolate of a propanoate ester and a 2,3,4-trimethoxyphenyl halide, respectively.
This analysis provides a logical framework for exploring various synthetic routes, focusing on the formation of the carboxylic acid precursor and the final esterification step.
Established Synthetic Routes to Trimethoxyphenyl-Propanoate Derivatives
Building upon the retrosynthetic analysis, several established methods can be employed to construct the target molecule and its analogues.
Esterification and Transesterification Strategies
The formation of the final ester is typically achieved through the reaction of a carboxylic acid with an alcohol under acidic conditions, a process known as Fischer esterification. masterorganicchemistry.com
Key features of Fischer esterification include:
Catalyst: Strong acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH) are commonly used. masterorganicchemistry.com
Equilibrium: The reaction is an equilibrium process. To drive it towards the product, a large excess of the alcohol reactant is often used, or water is removed as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com
Alternative Reagents: For more sensitive substrates or milder conditions, coupling reagents such as TBTU, TATU, or COMU can be used to facilitate ester formation from the carboxylic acid and alcohol. organic-chemistry.org
A direct synthesis would involve the esterification of 2-(2,3,4-trimethoxyphenyl)propanoic acid. Should this precursor be unavailable, transesterification of an existing ester (e.g., a methyl or ethyl ester) with a different alcohol in the presence of an acid or base catalyst provides an alternative route.
Alpha-Substituted Propanoate Synthesis Techniques
The core of the synthesis lies in creating the 2-arylpropanoic acid structure. Several methods are applicable.
Alkylation of a Phenylacetate (B1230308) Precursor: A common strategy involves the alkylation of a phenylacetate derivative. For example, the enolate of methyl (2,3,4-trimethoxyphenyl)acetate could be generated using a strong base like lithium diisopropylamide (LDA) and then alkylated with methyl iodide to introduce the α-methyl group.
1,2-Aryl Migration (Arndt-Eistert Homologation variant): Starting from (2,3,4-Trimethoxyphenyl)acetic acid sigmaaldrich.com, one could envision a homologation sequence that introduces the α-methyl group, though this is a more complex route.
Michael Addition: A conjugate addition of an organometallic reagent corresponding to the 2,3,4-trimethoxyphenyl moiety to a Michael acceptor like methyl methacrylate (B99206) could form the required carbon skeleton. Similarly, the conjugate addition of nucleophiles to α,β-unsaturated ketones is a known method for creating related structures. mdpi.com
The table below summarizes potential routes to the key intermediate, 2-(2,3,4-trimethoxyphenyl)propanoic acid.
| Method | Starting Material | Key Reagents | Description |
| Enolate Alkylation | (2,3,4-Trimethoxyphenyl)acetic ester | 1. LDA or other strong base2. Methyl Iodide (CH₃I) | Formation of an ester enolate followed by nucleophilic attack on methyl iodide to form the α-methylated product. |
| Malonic Ester Synthesis | 2,3,4-Trimethoxybenzyl halide | 1. Diethyl malonate, NaOEt2. Methyl Iodide (CH₃I)3. H₃O⁺, heat | Alkylation of diethyl malonate with the benzyl (B1604629) halide, followed by a second alkylation with methyl iodide, and finally hydrolysis and decarboxylation. |
| Cyanohydrin Route | 2,3,4-Trimethoxybenzaldehyde | 1. NaCN, H⁺2. Hydrolysis/Reduction | Formation of a cyanohydrin from the aldehyde, followed by hydrolysis of the nitrile and reduction of the α-hydroxyl group. A similar method is noted for the 3,4,5-isomer. google.com |
Construction of the 2,3,4-Trimethoxyphenyl Moiety
The 2,3,4-trimethoxyphenyl group is a common structural motif. Its synthesis typically begins with a more accessible, substituted benzene (B151609) ring.
Methylation of Polyhydroxylated Precursors: A standard method involves the exhaustive methylation of a corresponding polyhydroxybenzaldehyde or phenol. For instance, 2,3,4-trihydroxybenzaldehyde (B138039) can be used as a starting material, which is then treated with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. chemicalbook.com
Functionalization of Trimethoxybenzene: An alternative approach starts with 1,2,3-trimethoxybenzene (B147658). This commercially available precursor can be functionalized at the 4-position via electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, to introduce the necessary side chain which can then be elaborated into the propanoate group.
The 3,4,5-trimethoxyphenyl moiety, a close analogue, is a critical component in many biologically active compounds, and its synthesis has been extensively studied, providing reliable templates for constructing the 2,3,4-isomer. acs.orgnih.govmdpi.com
Novel Synthetic Approaches and Innovations
Modern organic synthesis continually seeks to improve efficiency, selectivity, and environmental compatibility.
Microreactor Technology: The use of microchannel or tubular reactors can offer significant advantages, including enhanced heat and mass transfer, precise control over reaction time and temperature, and improved safety. This technology has been applied to the synthesis of related compounds like 3,4,5-trimethoxyphenylacetic acid, resulting in high yields and purity. google.comgoogle.com
Catalytic Systems: Novel catalysts are being developed for key transformations. For example, ionic liquids have been used as catalysts for Michael additions to form related β-heteroarylated ketones, offering a greener alternative to traditional solvents and catalysts. mdpi.com Cobalt(II) chloride has been shown to be an effective catalyst for the acetylation of alcohols with carboxylic acids, a reaction type relevant to the final esterification step. organic-chemistry.org
Benzyne-Mediated Reactions: A novel approach for esterification involves the use of benzyne, which reacts with a carboxylic acid and an alcohol under mild conditions to afford the ester product. organic-chemistry.org This method avoids harsh acidic conditions and can be a useful alternative.
Stereoselective Synthesis and Chiral Resolution of this compound
The alpha-carbon of the title compound is a stereocenter, meaning it can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer is often crucial and can be achieved through two main strategies: stereoselective synthesis or resolution of a racemic mixture. rsc.org
Stereoselective Synthesis
This approach aims to create the desired enantiomer directly.
Chiral Auxiliaries: A chiral auxiliary can be attached to a propionate (B1217596) precursor, which then directs the stereochemical outcome of a subsequent reaction, such as alkylation. google.com The auxiliary is removed in a later step to yield the enantiomerically enriched product.
Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. For example, asymmetric hydrogenation of a corresponding α,β-unsaturated ester precursor using a chiral metal catalyst is a powerful technique.
Biocatalysis: Enzymes offer high stereoselectivity under mild conditions. Ketoreductases (KREDs), for instance, can be used for the highly diastereoselective reduction of ketones, a strategy that could be adapted for related synthetic intermediates. nih.gov
Chiral Resolution
This strategy involves synthesizing the compound as a racemic mixture (an equal mix of both enantiomers) and then separating them.
Diastereomeric Salt Formation: This is the most common resolution method. wikipedia.org The racemic carboxylic acid precursor, 2-(2,3,4-trimethoxyphenyl)propanoic acid, is reacted with a single enantiomer of a chiral base (e.g., a chiral amine like brucine (B1667951) or (+)-cinchotoxine) to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer of the acid is then recovered by treating the separated salt with an achiral acid.
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column (e.g., HPLC) to separate the enantiomers of the final ester or its carboxylic acid precursor. google.com The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This method has been successfully used to resolve various chiral biphenyl (B1667301) derivatives. nih.gov
The choice between stereoselective synthesis and resolution depends on factors like the availability of starting materials, cost, and the required scale of production. rsc.org
Report on the Synthesis of this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific, publicly available research detailing the synthetic methodologies for the chemical compound this compound. Consequently, an article focusing on the application of green chemistry principles to its synthesis cannot be generated at this time due to the absence of foundational synthetic data.
Extensive searches were conducted to locate any documented synthesis of this specific molecule, which would be a prerequisite for analyzing the application of green chemistry principles such as atom economy, the use of renewable feedstocks, or the avoidance of hazardous reagents. The search included methodologies for closely related analogues and broader classes of trimethoxyphenyl compounds and arylpropanoates.
While there is research on the synthesis of various trimethoxyphenyl-containing molecules mdpi.comnih.govnih.govresearchgate.net and general green catalytic methods mdpi.comresearchgate.netresearchgate.netyoutube.comcnr.it, none of these sources describe a pathway to or from this compound. Without a known synthetic route—conventional or otherwise—it is impossible to provide a detailed, accurate, and scientifically sound discussion on the application of green chemistry principles as requested.
Therefore, the creation of an article that adheres to the user's strict outline and content requirements is not feasible. The fundamental information required to address the subject does not appear to be present in the surveyed scientific literature. Further research or de novo synthesis development would be required to establish a synthetic protocol for this compound before an analysis of its green chemistry aspects could be undertaken.
Modification of the Ester Functional Group
The ester moiety of this compound is a key site for chemical modification, enabling the synthesis of a variety of derivatives, including carboxylic acids, amides, and other esters through hydrolysis, amidation, and transesterification reactions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2,3,4-trimethoxyphenyl)propanoic acid, under either acidic or basic conditions. For instance, treatment with a solution of hydrochloric acid or sulfuric acid can facilitate this transformation google.com. The synthesis of the structurally related 2,3,4-trimethoxybenzoic acid has been achieved, indicating the stability of the trimethoxyphenyl group under hydrolytic conditions google.com.
Amidation: The ester can be converted to an amide, 2-(2,3,4-trimethoxyphenyl)propanamide, by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is often facilitated by heating. The Hofmann rearrangement of the related 3,4,5-trimethoxyphenylpropionamide is a known synthetic route, highlighting the utility of such amide intermediates wikipedia.org.
Transesterification: The ester group can be exchanged by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a variety of esters with different alkyl or aryl groups, which can modulate the compound's physical and biological properties. The general principles of Fischer esterification are applicable here, where an acid catalyst and an excess of the desired alcohol can drive the reaction towards the new ester youtube.com.
Table 1: Modification of the Ester Functional Group
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis | HCl or H2SO4 (aq), heat | 2-(2,3,4-Trimethoxyphenyl)propanoic acid |
| Amidation | NH3 or R1R2NH, heat | 2-(2,3,4-Trimethoxyphenyl)propanamide |
| Transesterification | R'OH, acid or base catalyst | This compound (new ester) |
Aromatic Ring Substitutions and Functionalization
The 2,3,4-trimethoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the three methoxy (B1213986) groups libretexts.org. The positions of substitution are directed by the combined steric and electronic effects of the methoxy groups and the propanoate side chain.
Halogenation: The aromatic ring can be halogenated using standard electrophilic halogenating agents such as Br2 or Cl2 in the presence of a Lewis acid catalyst like FeBr3 or FeCl3 byjus.com. The high electron density of the ring suggests that these reactions can proceed readily.
Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) electrophile byjus.comnih.gov. The position of nitration will be influenced by the directing effects of the existing substituents.
Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions can introduce alkyl or acyl groups onto the aromatic ring. For example, alkylation can be performed with an alkyl halide and a Lewis acid catalyst like AlCl3 google.com. Acylation can be achieved using an acyl halide or anhydride (B1165640) with a Lewis acid.
Formylation: The aromatic ring can be formylated to introduce a formyl group (-CHO). This can be accomplished through various methods, including the Vilsmeier-Haack reaction using a formamide (B127407) and phosphoryl chloride, or the Rieche formylation with dichloromethyl methyl ether and a Lewis acid uniroma1.itgoogle.comgoogle.comthieme-connect.de. The formylation of the related 1,2,3-trimethoxybenzene has been shown to be a viable reaction google.com.
Table 2: Aromatic Ring Substitutions
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Halogenation | Br2, FeBr3 or Cl2, FeCl3 | Halogenated this compound |
| Nitration | HNO3, H2SO4 | Nitrated this compound |
| Alkylation | R-X, AlCl3 | Alkylated this compound |
| Formylation | DMF, POCl3 or Cl2CHOCH3, Lewis Acid | Formylated this compound |
Propanoate Side Chain Elongation and Functionalization
The propanoate side chain offers another avenue for derivatization, allowing for chain elongation and the introduction of new functional groups.
Alkylation of Enolates: The α-carbon of the propanoate can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then act as a nucleophile in an SN2 reaction with an alkyl halide to elongate the side chain libretexts.orgchadsprep.compressbooks.publibretexts.org. This is a powerful method for creating new carbon-carbon bonds at the α-position.
Malonic Ester Synthesis Analogue: A classic strategy for side-chain elongation involves a malonic ester-type synthesis. The carboxylic acid obtained from hydrolysis of the parent ester can be converted to its acid chloride and then reacted with the enolate of diethyl malonate. Subsequent hydrolysis and decarboxylation would result in a two-carbon chain extension libretexts.org.
Benzylic Position Reactions: The carbon atom of the propanoate side chain attached to the aromatic ring is a benzylic position. This position is susceptible to certain reactions, such as oxidation. Treatment with a strong oxidizing agent like potassium permanganate (B83412) could potentially oxidize this position, although the specific outcome would depend on the reaction conditions libretexts.org.
Table 3: Propanoate Side Chain Modifications
| Strategy | Key Steps | Resulting Structure |
|---|---|---|
| α-Alkylation | 1. Enolate formation (LDA) 2. Reaction with R-X | 2-Alkyl-2-(2,3,4-trimethoxyphenyl)propanoate |
| Chain Elongation | Malonic ester synthesis approach | Homologue of 2-(2,3,4-trimethoxyphenyl)propanoic acid |
| Benzylic Oxidation | Oxidation with strong oxidizing agent | Modified side-chain with new functional group |
Synthesis of Hybrid Molecules Incorporating the this compound Core
The this compound scaffold can be incorporated into hybrid molecules, which are entities that combine two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities nih.govmdpi.com.
The functional groups on the this compound core provide convenient handles for linking to other molecular fragments. The carboxylic acid, obtained from hydrolysis of the ester, can be coupled with amines or alcohols of another bioactive molecule to form amide or ester linkages. Similarly, the aromatic ring can be functionalized, for example by formylation, to provide a point of attachment for other moieties through reactions like reductive amination.
For instance, the synthesis of hybrid molecules containing a 3,4,5-trimethoxyphenyl group linked to other heterocyclic systems like thiazole-pyrimidines has been reported, demonstrating the feasibility of creating complex molecules from trimethoxyphenyl precursors nih.gov. The general principle involves the stepwise construction of the hybrid molecule by forming covalent bonds between the different pharmacophoric units mdma.ch. The design of such hybrids often involves computational studies to predict their binding to biological targets rsc.org.
Advanced Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR, UV-Vis)
Spectroscopy is fundamental to determining the molecular structure of an organic compound. Each technique provides unique insights into the compound's atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-(2,3,4-Trimethoxyphenyl)propanoate, both ¹H NMR and ¹³C NMR would provide critical information.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Based on the structure of the parent acid, 2-(2,3,4-Trimethoxyphenyl)propanoic acid, characteristic signals would be expected. docbrown.info For an ester derivative, additional signals corresponding to the alcohol moiety would be present. The aromatic region would show signals for the two protons on the benzene (B151609) ring. The three methoxy (B1213986) groups (-OCH₃) would each produce a distinct singlet, and the propanoate backbone would exhibit a quartet for the alpha-proton (CH) and a doublet for the methyl group (CH₃). docbrown.info
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the propanoate chain. Predicted spectra for related compounds, such as 3-(3,4-dimethoxyphenyl)propanoic acid, can serve as a reference for expected chemical shifts. drugbank.com
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. Techniques like Electrospray Ionization (ESI) are particularly useful for polar molecules. acs.orgnih.gov High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy. acs.orgmdpi.com The fragmentation pattern would likely involve the loss of the ester group, the methoxy groups, and cleavage of the propanoate side chain, helping to confirm the connectivity of the molecule. Derivatization with agents like tris(trimethoxyphenyl)phosphonium (TMPP) can enhance detection in ESI-MS. nih.gov
Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. libretexts.org For this compound, key absorption bands would include:
A strong C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹.
C-O stretching vibrations for the ester and the methoxy groups in the 1000-1300 cm⁻¹ region. nih.gov
Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹. libretexts.org
C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). libretexts.org
The specific substitution pattern on the benzene ring can influence the C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region. okstate.eduyoutube.com
UV-Vis Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems like aromatic rings. The 2,3,4-trimethoxyphenyl group would be expected to produce characteristic absorption maxima in the UV region. The exact position of these maxima (λ_max) can be influenced by the solvent and the substitution pattern on the aromatic ring. For example, a related compound, (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, shows absorption maxima at 257 nm and 300 nm. mdpi.com
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Signals for aromatic, methoxy, and propanoate protons with specific splitting patterns. | Proton environment, connectivity, and stereochemistry. |
| ¹³C NMR | Distinct signals for carbonyl, aromatic, methoxy, and aliphatic carbons. | Carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight; characteristic fragment ions. | Molecular weight and structural fragments. |
| Infrared (IR) Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), C-O stretches, aromatic C=C and C-H stretches. | Presence of key functional groups (ester, aromatic ring, methoxy). |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the substituted benzene ring. | Electronic conjugation system. |
Chromatographic Methods for Purity and Quantitative Analysis (HPLC, GC, TLC)
Chromatography is essential for separating the target compound from impurities and for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column, is a common method for separating aromatic acids and their derivatives. shodex.comnih.govhplc.eu The mobile phase typically consists of a mixture of an aqueous buffer (often with an acid like acetic or phosphoric acid) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govnih.gov Detection is commonly achieved using a UV-Vis or diode-array detector (DAD), set to a wavelength where the compound absorbs strongly. nih.gov HPLC methods can be developed to achieve high purity levels (e.g., ≥98.0%) for related phenylpropanoic acid derivatives. avantorsciences.com
Gas Chromatography (GC) GC is suitable for volatile and thermally stable compounds. While the parent carboxylic acid may require derivatization (e.g., esterification to a methyl ester) to improve its volatility and peak shape, the propanoate ester itself may be amenable to direct GC analysis. hplc.eu A capillary column, such as a DB-5ms, is often used for the separation of aromatic isomers. nih.govpsu.edu The choice of column and temperature program is critical for achieving good resolution.
Thin-Layer Chromatography (TLC) TLC is a rapid and cost-effective method used to monitor reaction progress, identify compounds, and determine the purity of a sample. acs.orgresearchgate.net A silica (B1680970) gel plate is typically used as the stationary phase, with a solvent system (e.g., ethyl acetate/n-hexane) as the mobile phase. researchgate.net The separated spots can be visualized under UV light due to the aromatic nature of the compound.
Table 2: Chromatographic Methods for Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase | Primary Application |
|---|---|---|---|
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Methanol and buffered water | Purity assessment and quantitative analysis. |
| GC | Capillary column (e.g., DB-5ms) | Inert carrier gas (e.g., Helium) | Analysis of volatile impurities; quantitative analysis. |
| TLC | Silica gel | Organic solvent mixtures (e.g., Ethyl Acetate/Hexane) | Rapid purity checks and reaction monitoring. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If this compound can be grown as a single crystal, this technique can provide unambiguous information about its molecular structure, conformation, and intermolecular interactions in the solid state. nih.govnih.gov The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.com For related structures, such as 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one, X-ray crystallography has been used to determine the twist angle between the substituted benzene ring and the rest of the molecule. researchgate.net This technique is also the primary method for determining the absolute configuration of chiral molecules. nih.gov
Advanced Hyphenated Techniques in Compound Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation capabilities of GC with the detection power of MS. This technique is invaluable for identifying the components of a mixture. As a sample elutes from the GC column, it is immediately introduced into the mass spectrometer, which provides a mass spectrum for each separated component. This is a standardized method for the analysis of aromatic compounds in complex mixtures. thermofisher.com Derivatization is sometimes employed to improve the chromatographic and mass spectrometric properties of analytes, as seen in the analysis of trimethoxyamphetamine isomers where trifluoroacetyl (TFA) derivatization allowed for their unequivocal identification. nih.govpsu.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS couples HPLC with mass spectrometry and is particularly well-suited for the analysis of less volatile and thermally labile compounds. acs.orgdeepdyve.com This technique would be highly effective for the analysis of this compound, providing both retention time data from the HPLC and mass-to-charge ratio information from the MS for confident identification and quantification. High-resolution LC-MS systems, such as LC-TOF MS, can provide highly accurate mass measurements, further confirming the elemental composition of the compound and any impurities. acs.org
Structure Activity Relationship Sar Studies
Influence of Trimethoxyphenyl Substituents and Isomerism on Biological Potency
The substitution pattern of the methoxy (B1213986) groups on the phenyl ring is a key determinant of the biological efficacy of many phenyl-containing compounds. In the case of 2-(2,3,4-Trimethoxyphenyl)propanoate, the specific 2,3,4-arrangement of the three methoxy groups is anticipated to significantly influence its interaction with biological targets. The position of these electron-donating methoxy groups can affect the molecule's electronic distribution, conformation, and ability to form hydrogen bonds, all of which are crucial for receptor binding.
While direct SAR studies on the 2,3,4-trimethoxyphenyl isomer are not extensively documented in publicly available research, inferences can be drawn from related compounds. For instance, in the realm of anticancer research, the 3,4,5-trimethoxyphenyl motif is a well-established pharmacophore, particularly for compounds targeting tubulin polymerization. nih.govnih.gov This specific substitution pattern is a characteristic structural requirement for the activity of numerous potent tubulin polymerization inhibitors. nih.gov The altered positioning of the methoxy groups to the 2,3,4-positions would likely result in a different binding orientation and affinity for the target protein.
Studies on other classes of compounds also highlight the criticality of methoxy group positioning. For example, in a series of 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the position of the methoxy group had a significant effect on their biological properties, with the ortho-substituted compound showing the most favorable characteristics for certain applications. researchgate.netnih.gov Furthermore, research on hydrocinnamic acid analogues has shown that a methoxy group at the meta position can enhance phytotoxicity, whereas a para-substituted methoxy group can have a negative impact on bioactivity. mdpi.com The number of methoxy groups has also been shown to correlate with antioxidant activity in phenolic acids, with an increase in the number of methoxy groups generally leading to higher activity. nih.gov
The table below presents data on the biological activity of various compounds with different methoxy substitution patterns, illustrating the influence of isomerism on potency.
| Compound/Analog | Substitution Pattern | Biological Activity (IC50) | Target/Assay |
| Compound 5c | 3,4,5-Trimethoxyphenyl | 0.039 µM | COX-2 Inhibition nih.gov |
| Celecoxib | - | 0.045 µM | COX-2 Inhibition nih.gov |
| Compound 5a | 3,4,5-Trimethoxyphenyl | 0.041 µM | COX-2 Inhibition nih.gov |
| (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol 22b | 3,4,5-Trimethoxyphenyl | 0.39 µM | Antiproliferative (MCF-7 cells) mdpi.com |
| Hydrocinnamic acid | Unsubstituted | 518 µM | Phytotoxicity (Cuscuta campestris) mdpi.com |
| 3-Methoxyhydrocinnamic acid | 3-Methoxy | Lower IC50 than unsubst. | Phytotoxicity (Cuscuta campestris) mdpi.com |
| 4-Methoxyhydrocinnamic acid | 4-Methoxy | Higher IC50 than unsubst. | Phytotoxicity (Cuscuta campestris) mdpi.com |
This table is for illustrative purposes and includes data from various studies on compounds with similar structural motifs to highlight the effect of methoxy group positioning.
Impact of Propanoate Moiety and Ester Modifications on Activity
The propanoate moiety in this compound is another crucial element for its biological activity. Esters are known to be important intermediates in the synthesis of a wide range of biologically active molecules. mdpi.com The propanoate ester itself is a common feature in many natural and synthetic compounds with diverse pharmacological properties. nih.gov
Modifications to the ester group can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. For instance, the nature of the alcohol part of the ester can influence its solubility, membrane permeability, and susceptibility to hydrolysis by esterases in the body. In a study of substituted ureas as soluble epoxide hydrolase inhibitors, modifications around the ester function enhanced the in vitro metabolic stability of the ester inhibitors without a decrease in their inhibitory potency. tandfonline.com
The length and saturation of the carboxylic acid chain are also important. A study on 1,2,4-triazole (B32235) derivatives containing a propionic acid moiety showed that the presence of a saturated propionic acid group, as opposed to an unsaturated acrylic acid system, led to a decrease in antibacterial, antiproliferative, and anthelmintic activity. mdpi.com This suggests that the flexibility and electronic nature of the side chain are critical for biological interactions.
The table below summarizes findings on how modifications to the propanoate or related acidic moieties can affect biological activity.
| Compound Series | Moiety | Observation on Biological Activity |
| 1,2,4-Triazole Derivatives | Propionic acid vs. Methacrylic acid | Propionic acid derivatives showed lower antibacterial, antiproliferative, and anthelmintic activity. mdpi.com |
| Substituted Ureas | Modified Esters | Enhanced in vitro metabolic stability without loss of potency. tandfonline.com |
This table provides examples from different compound series to illustrate the impact of the acidic moiety on biological activity.
Stereochemical Effects on Efficacy and Selectivity
The this compound molecule contains a chiral center at the second carbon of the propanoate chain. This means it can exist as two enantiomers, (R)- and (S)-2-(2,3,4-Trimethoxyphenyl)propanoate. Stereoisomers, or enantiomers, are molecules that are mirror images of each other but are non-superimposable. nih.gov It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities. nih.gov
This difference in activity arises because biological systems, such as enzymes and receptors, are themselves chiral. The interaction between a chiral drug and its biological target is often stereospecific, meaning that one enantiomer may bind with much higher affinity and produce a greater biological response than the other. The less active or inactive enantiomer is sometimes referred to as the "distomer," while the more active one is the "eutomer."
The table below provides examples of drugs where stereoisomerism plays a crucial role in their pharmacological activity.
| Drug | Isomer(s) | Pharmacological Activity |
| Propranolol | l-Propranolol | Beta-adrenoceptor blocking action. nih.gov |
| d-Propranolol | Inactive. nih.gov | |
| Carvedilol | S(-) isomer | Nonselective beta-adrenoceptor blocker. nih.gov |
| R(+) and S(-) isomers | Approximately equal alpha-blocking potency. nih.gov | |
| Timolol | S-Timolol | More potent alpha-blocker than R-timolol. nih.gov |
| Both isomers | Equipotent ocular hypotensive agents. nih.gov |
This table illustrates the general principle of stereoselectivity in drug action using examples from different drug classes.
Given these principles, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit different biological activities. The synthesis and biological evaluation of the individual enantiomers would be a critical step in the development of this compound for any potential therapeutic application.
Comparative Analysis with Structurally Similar Compounds and Analogues
The biological activity of this compound can be contextualized by comparing it with structurally similar compounds. Analogues containing the trimethoxyphenyl moiety are prevalent in medicinal chemistry, often exhibiting potent biological effects.
For instance, compounds bearing a 3,4,5-trimethoxyphenyl group are frequently investigated as anticancer agents. nih.govnih.govnih.govmdpi.commdpi.com These compounds often act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. nih.gov The structural similarity of the 2,3,4-trimethoxyphenyl ring suggests that this compound could potentially interact with similar biological targets, although the different substitution pattern would likely modulate its potency and selectivity.
Chalcones and their derivatives that include a trimethoxyphenyl ring have also been shown to possess a range of biological activities, including anti-inflammatory and anticancer effects. nih.govnih.gov The synthesis and evaluation of chalcone (B49325) analogues of this compound could provide valuable SAR insights.
Furthermore, fragmented derivatives of known drugs can offer clues about the essential pharmacophoric elements. For example, studies on fragmented derivatives of trimetoquinol, a beta-adrenoceptor agonist, have helped to elucidate the structural requirements for its activity. nih.gov A similar approach could be applied to understand the key interactions of this compound.
The table below provides a comparative overview of the biological activities of various trimethoxyphenyl-containing analogues.
| Compound/Analog | Key Structural Feature | Biological Activity |
| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives | 3,4,5-Trimethoxyphenyl | Potent tubulin polymerization inhibitors. nih.gov |
| Chalcones with 3,4,5-trimethoxyphenyl motif | 3,4,5-Trimethoxyphenyl | Selective inhibitors of oncogenic K-Ras signaling. nih.gov |
| (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole | 3,4,5-Trimethoxyphenyl | Potent antimitotic agent. mdpi.com |
| 1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | 3,4,5-Trimethoxyphenyl | Beta-adrenoreceptor agonist and alpha-antagonist properties. nih.gov |
This table presents a selection of trimethoxyphenyl analogues and their reported biological activities to provide a comparative context.
Preclinical Pharmacological Studies in Animal Models
Computational and Chemoinformatic Approaches in Research
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 2-(2,3,4-Trimethoxyphenyl)propanoate, and a biological target, typically a protein. While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining studies on structurally related phenylpropanoic acid derivatives.
For instance, research on other anti-inflammatory phenylpropanoic acids has utilized molecular docking to investigate their binding modes within the active sites of cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.gov These studies often reveal critical interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of the compounds. nih.gov For this compound, a hypothetical docking study against a relevant target would involve preparing the 3D structure of the ligand and the protein, followed by the use of docking software to predict binding conformations and energies. The trimethoxyphenyl group would likely engage in hydrophobic interactions, while the propanoate moiety could form hydrogen bonds or ionic interactions with residues in the active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., physicochemical properties, topological indices) and the experimentally determined activity of a series of compounds.
While a specific QSAR model for this compound has not been published, studies on related classes of compounds, such as meta-substituted phenylpropanoic acids and other trimethoxyphenyl derivatives, demonstrate the utility of this approach. sphinxsai.comresearchgate.net For example, a QSAR study on a series of phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) agonists identified key molecular descriptors that correlate with their antidiabetic activity. sphinxsai.com Similarly, QSAR analyses of other compounds have highlighted the importance of descriptors related to hydrophobicity, electronic properties, and steric factors in determining biological activity. tandfonline.com
To develop a QSAR model that could predict the activity of this compound, a dataset of structurally similar compounds with known activities against a specific target would be required. Molecular descriptors for these compounds, including this compound, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. The resulting model could then be used to estimate the activity of new, untested compounds in the same chemical class.
Pharmacophore Modeling and Virtual Screening for Lead Optimization
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target and elicit a biological response. This "pharmacophore" can then be used as a 3D query to screen large compound databases (virtual screening) to find novel molecules that match the pharmacophore and are therefore likely to be active.
For this compound, a pharmacophore model could be developed based on its structure and the known interactions of similar ligands with a target. For instance, studies on oxadiazole-substituted α-isopropoxy phenylpropanoic acids have identified pharmacophore models that include hydrogen bond donors, hydrogen bond acceptors, and aromatic features as crucial for activity. nih.gov The trimethoxyphenyl moiety of this compound could be represented by hydrophobic and aromatic features, while the propanoate group could act as a hydrogen bond acceptor.
Once a pharmacophore model is established, it can be used in a virtual screening campaign to identify other compounds with different chemical scaffolds but the same essential features. This process can lead to the discovery of novel lead compounds with potentially improved properties, such as higher potency or better selectivity. The identified hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking and ADME prediction, before being prioritized for synthesis and biological testing. The use of pharmacophore models and virtual screening represents a key strategy for lead optimization in drug discovery. nih.govnih.gov
In Silico Prediction of ADME Properties
The assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug development process, as poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico tools provide a rapid and cost-effective means to predict these properties early in the discovery pipeline.
Various computational models and software, such as SwissADME and pkCSM, can predict a wide range of ADME parameters based on a molecule's structure. nih.govresearchgate.net For this compound, these tools can provide valuable insights into its drug-like potential. Predictions for key ADME-related properties are often presented in data tables for clear analysis.
Table 1: Predicted Physicochemical and Lipophilicity Properties of this compound
| Property | Predicted Value | Description |
| Molecular Formula | C12H16O5 | The elemental composition of the molecule. |
| Molecular Weight | 240.25 g/mol | The mass of one mole of the compound. |
| LogP (Consensus) | 1.50 | A measure of lipophilicity, which influences absorption and distribution. |
| Water Solubility | Soluble | The ability of the compound to dissolve in water. |
| Topological Polar Surface Area (TPSA) | 64.98 Ų | An indicator of a molecule's polarity, affecting its ability to permeate cell membranes. |
Note: These values are computationally predicted and may vary between different software and algorithms. The data presented here is a consensus from multiple predictive models.
Table 2: Predicted Pharmacokinetic Properties of this compound
| Property | Prediction | Implication |
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | The compound is unlikely to cross the blood-brain barrier to a significant extent. |
| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells by this efflux transporter. |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this enzyme. |
| CYP2C19 Inhibitor | No | Lower potential for interactions with drugs metabolized by this enzyme. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this enzyme. |
| CYP2D6 Inhibitor | No | Lower potential for interactions with drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | Lower potential for interactions with drugs metabolized by this enzyme. |
Note: These predictions are based on in silico models and require experimental validation. CYP refers to Cytochrome P450 enzymes, which are crucial for drug metabolism.
Applications in Chemical Biology and Drug Discovery
Development as Biochemical Probes and Tool Compounds
The development of biochemical probes and tool compounds is a cornerstone of chemical biology, enabling the study of biological systems with high precision. A biochemical probe is a molecule that can be used to study and manipulate biological processes, while a tool compound is a well-characterized molecule with a specific biological activity that can be used to investigate cellular functions.
The 2,3,4-trimethoxyphenyl scaffold present in 2-(2,3,4-Trimethoxyphenyl)propanoate is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. This property makes it an excellent starting point for the development of biochemical probes. By attaching reporter groups such as fluorescent dyes or affinity tags to the this compound structure, researchers could potentially create probes to visualize and track the localization and interactions of its cellular targets.
For instance, many compounds containing the trimethoxyphenyl moiety are known to interact with tubulin, a protein that is crucial for cell division. nih.govnih.gov Therefore, a fluorescently labeled version of this compound could be synthesized to serve as a probe for studying microtubule dynamics in living cells. Such a probe could provide valuable insights into the mechanisms of cell division and the effects of other potential anticancer drugs.
| Probe Type | Potential Application | Reporter Group Example |
| Fluorescent Probe | Visualizing target localization and dynamics | Fluorescein, Rhodamine |
| Affinity Probe | Identifying binding partners | Biotin, Photo-affinity labels |
| Tool Compound | Modulating target activity | - |
Role in Target Identification and Validation
Target identification and validation are critical early steps in the drug discovery process. mdpi.com Target identification involves finding the specific biological molecule (the "target") that a drug candidate interacts with to produce its therapeutic effect. Target validation is the process of confirming that modulating the activity of this target will indeed have the desired therapeutic outcome.
Compounds containing the trimethoxyphenyl scaffold have been instrumental in the identification and validation of several important drug targets, most notably tubulin. nih.govnih.gov The interaction of these compounds with tubulin has been extensively studied, and they have been used to validate tubulin as a target for anticancer therapy.
Given its structural similarity to known tubulin inhibitors, this compound could potentially be used in a similar manner. For example, it could be used in cell-based assays to see if it inhibits cell proliferation, a hallmark of anticancer activity. If it does, further studies could be conducted to determine if this effect is due to an interaction with tubulin. This could involve techniques such as in vitro tubulin polymerization assays and molecular docking studies. nih.gov
Furthermore, affinity chromatography using an immobilized form of this compound could be employed to isolate its binding partners from cell extracts, leading to the identification of novel targets.
| Method | Purpose | Example Application |
| Cell-based assays | Assess biological activity | Measuring inhibition of cancer cell growth |
| In vitro assays | Confirm interaction with a specific target | Tubulin polymerization assay |
| Affinity Chromatography | Isolate binding partners from cell extracts | Identifying novel cellular targets |
| Molecular Docking | Predict binding mode to a target protein | Modeling the interaction with tubulin |
Contribution to Understanding Biological Pathways and Disease Mechanisms
By studying the effects of small molecules like this compound on cells and organisms, researchers can gain a deeper understanding of complex biological pathways and the mechanisms of diseases. When a compound with a specific biological activity is identified, it can be used as a tool to dissect the cellular processes it perturbs.
For example, if this compound is found to be a tubulin inhibitor, it could be used to study the role of microtubules in various cellular processes beyond cell division, such as cell migration and intracellular transport. By observing the effects of the compound on these processes, researchers could uncover new functions of the microtubule cytoskeleton.
Moreover, many diseases, including cancer and neurodegenerative disorders, are associated with defects in specific biological pathways. nih.gov By identifying the pathway that is modulated by this compound, researchers could gain insights into the molecular basis of these diseases. This knowledge could then be used to develop new therapeutic strategies. For instance, if the compound is found to affect a pathway that is dysregulated in Alzheimer's disease, it could become a lead compound for the development of new treatments for this condition.
Design Principles for Novel Bioactive Molecules
The study of existing bioactive molecules provides valuable information for the design of new and improved therapeutic agents. The trimethoxyphenyl moiety is a well-established pharmacophore, and its structural features have been extensively optimized to enhance potency and selectivity for various targets.
Key design principles that have emerged from the study of trimethoxyphenyl-containing compounds include:
The number and position of the methoxy (B1213986) groups: The substitution pattern of the methoxy groups on the phenyl ring is critical for activity. The 2,3,4-trimethoxy substitution pattern, as seen in this compound, is found in many potent bioactive molecules.
The presence of other functional groups: The addition of other functional groups to the molecule can be used to fine-tune its properties, such as its solubility, metabolic stability, and target selectivity.
By applying these design principles, medicinal chemists can create new molecules based on the this compound scaffold with improved therapeutic properties. For example, by systematically modifying the propanoate side chain, it might be possible to develop analogues with enhanced potency or selectivity for a particular target. This approach, known as structure-activity relationship (SAR) studies, is a fundamental part of the drug discovery process. nih.gov
| Structural Feature | Importance in Design | Example Modification |
| Trimethoxyphenyl Ring | Core pharmacophore for target binding | Altering the position of methoxy groups |
| Propanoate Side Chain | Influences solubility and interactions | Replacing with other acidic groups or amides |
| Stereochemistry | Can affect target binding and selectivity | Synthesis of enantiomerically pure forms |
Future Research Directions and Emerging Avenues
Exploration of Undiscovered Biological Targets and Mechanisms
A critical direction for future research is the comprehensive elucidation of the biological targets and mechanisms of action of 2-(2,3,4-Trimethoxyphenyl)propanoate. The trimethoxyphenyl moiety is present in a variety of biologically active natural products and synthetic compounds, suggesting a broad range of potential interactions. Future studies should aim to move beyond known targets and explore novel pathways through which this compound may exert its effects.
Key research questions in this area include:
Identification of Novel Receptors and Enzymes: Does this compound interact with G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors that are not traditionally associated with phenylpropanoids?
Modulation of Signaling Pathways: Could this compound influence key cellular signaling cascades, such as the MAPK/ERK, PI3K/Akt, or NF-κB pathways, in a manner distinct from other known anti-inflammatory or analgesic agents?
Epigenetic Modifications: Is there a potential for this compound to modulate the activity of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or DNA methyltransferases (DNMTs)?
Integration with Advanced High-Throughput Screening and Omics Technologies
To accelerate the discovery of novel biological activities, the integration of this compound into advanced screening platforms is essential. High-throughput screening (HTS) can rapidly assess the compound's effects across a vast array of biological targets. Furthermore, the application of "omics" technologies can provide a systems-level understanding of its cellular impact.
High-Throughput Screening (HTS):
HTS assays can be designed to identify a range of activities, including:
Enzyme Inhibition: Screening against panels of kinases, proteases, and other enzymes.
Receptor Binding: Assessing affinity for a wide variety of receptors.
Cell-Based Assays: Evaluating effects on cell proliferation, apoptosis, and differentiation in various cell lines.
Omics Technologies:
The use of omics technologies can offer a holistic view of the molecular changes induced by this compound:
Genomics: To identify genetic factors that may influence sensitivity to the compound.
Transcriptomics (e.g., RNA-Seq): To analyze changes in gene expression profiles following treatment.
Proteomics: To identify alterations in protein expression and post-translational modifications.
Metabolomics: To study the impact on cellular metabolic pathways.
Development of Prodrugs and Targeted Delivery Systems
Enhancing the pharmacokinetic and pharmacodynamic properties of this compound through the development of prodrugs and targeted delivery systems represents a significant area for future research. Prodrug strategies can improve solubility, stability, and bioavailability, while targeted delivery can increase efficacy and reduce off-target effects.
Prodrug Development:
The carboxylic acid group of this compound is an ideal handle for prodrug design. Potential strategies include:
Esterification: To increase lipophilicity and facilitate passive diffusion across cell membranes.
Amide Linkages: To create prodrugs that can be selectively cleaved by specific enzymes at the target site.
Targeted Delivery Systems:
Encapsulating this compound within advanced delivery vehicles could enable tissue- or cell-specific targeting. Potential systems include:
Liposomes: To improve solubility and alter the pharmacokinetic profile.
Nanoparticles: Which can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the compound to specific cells or tissues.
Polymer-Drug Conjugates: To enhance circulation time and enable controlled release.
Sustainable and Scalable Production Methods for Research and Development
For this compound to be a viable candidate for further development, the establishment of sustainable and scalable production methods is crucial. Future research in this area should focus on environmentally friendly and economically feasible synthetic routes.
Key areas for improvement include:
Green Chemistry Approaches: Utilizing less hazardous solvents, reducing the number of synthetic steps, and improving atom economy.
Biocatalysis: Employing enzymes to perform key synthetic transformations with high selectivity and under mild reaction conditions.
Flow Chemistry: Developing continuous manufacturing processes that can offer improved safety, efficiency, and scalability compared to traditional batch methods.
The following table provides a hypothetical comparison of potential production methods:
| Production Method | Key Advantages | Key Challenges |
| Traditional Batch Synthesis | Well-established procedures | Use of hazardous reagents, potential for low yields, scalability issues |
| Green Chemistry Approach | Reduced environmental impact, improved safety | May require significant process optimization and catalyst development |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and cost, potential for low reaction rates |
| Flow Chemistry | Enhanced safety, improved scalability, better process control | High initial investment, potential for clogging |
By systematically addressing these future research directions, the scientific community can fully explore the potential of this compound as a lead compound for the development of new therapeutics.
Q & A
Q. What are the recommended synthetic routes for 2-(2,3,4-Trimethoxyphenyl)propanoate, and how can reaction conditions be optimized?
The synthesis typically involves esterification of propanoic acid derivatives with 2,3,4-trimethoxyphenyl precursors. For example, acid-catalyzed esterification using sulfuric acid or coupling reagents like DCC (dicyclohexylcarbodiimide) can yield the target compound. Optimization includes:
- Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to enhance reactivity while avoiding decomposition .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity .
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) may accelerate methoxy group incorporation .
| Key Parameters | Typical Conditions |
|---|---|
| Solvent | Toluene, THF |
| Catalyst | H₂SO₄, DCC |
| Reaction Time | 12–24 hours |
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Critical methods include:
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons (δ 3.6–3.9 ppm), propanoate methyl group (δ 1.2–1.5 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
- ¹³C NMR : Ester carbonyl (δ 170–175 ppm), methoxy carbons (δ 55–60 ppm) .
Advanced Research Questions
Q. How do the positions of methoxy substituents influence the compound’s reactivity in further derivatization?
The 2,3,4-trimethoxy pattern introduces steric hindrance and electronic effects:
- Steric effects : The 2-methoxy group may hinder nucleophilic attack at the ester carbonyl, requiring bulky bases (e.g., LDA) for deprotonation .
- Electronic effects : Electron-donating methoxy groups activate the aromatic ring for electrophilic substitution but deactivate the ester toward hydrolysis. Computational studies (e.g., DFT) can predict sites for functionalization .
- Example: In analogs like methyl 2-methyl-2-(2-nitrophenyl)propanoate, electron-withdrawing groups (e.g., NO₂) alter reactivity compared to methoxy-substituted derivatives .
Q. What computational strategies are effective in predicting the stability and properties of derivatives?
- Quantum Chemical Methods :
- Density Functional Theory (DFT) : Calculates bond dissociation energies and thermodynamic stability .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility .
- Quantitative Structure-Property Relationship (QSPR) : Correlates substituent effects (e.g., Hammett σ values) with solubility or logP .
- Software Tools : Gaussian, ORCA, or CC-DPS platforms for automated profiling .
Q. How can researchers address contradictions in crystallographic data for trimethoxyphenyl derivatives?
- Refinement Strategies : Use SHELXL for high-resolution data to resolve disorder in methoxy groups .
- Validation Tools : Check R-factors, residual electron density maps, and ADDSYM (PLATON) for missed symmetry .
- Cross-Validation : Compare with powder XRD or solid-state NMR to confirm packing arrangements .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
